N-(9-Acridinyl)-N'-(2-chloroethyl)-1,3-propanediamine
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Overview
Description
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Procedure: Acridine is reacted with 2-chloroethylamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acridine moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a secondary amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The chloroethyl group can also form covalent bonds with DNA, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine
- Acridine Orange : A well-known acridine derivative used as a fluorescent dye.
- Amsacrine : An acridine derivative used as an anticancer agent.
Uniqueness
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine is unique due to its specific structure, which combines the acridine moiety with a chloroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
72667-36-8 |
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Molecular Formula |
C18H20ClN3 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N'-acridin-9-yl-N-(2-chloroethyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H20ClN3/c19-10-13-20-11-5-12-21-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18/h1-4,6-9,20H,5,10-13H2,(H,21,22) |
InChI Key |
YIGBQRORWFIZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCl |
Origin of Product |
United States |
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